L-Alanine-13C3,15N,d4

Mass Spectrometry Internal Standard Isotope Dilution

L-Alanine-13C3,15N,d4 delivers a definitive M+8 mass shift for LC-MS/MS quantification of alanine in complex biological matrices. Unlike lighter M+3 or M+4 tracers, concurrent 13C3, 15N, and d4 labeling eliminates endogenous alanine isotopologue interference and MRM cross-talk—a critical requirement for absolute quantification under FDA/EMA bioanalytical guidelines. Use as an internal standard for alanine-containing peptide quantification, a multilabeled tracer for SIRM metabolic flux studies, or a deuterated NMR probe for TROSY-based large-protein dynamics. Request a quote today.

Molecular Formula C3H7NO2
Molecular Weight 97.089 g/mol
Cat. No. B12053065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine-13C3,15N,d4
Molecular FormulaC3H7NO2
Molecular Weight97.089 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1D3,2+1D,3+1,4+1
InChIKeyQNAYBMKLOCPYGJ-GQLSUUKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine-13C3,15N,d4: A Multi-Isotopic Tracer for Procurement in Quantitative Metabolomics and MS Assays


L-Alanine-13C3,15N,d4 (CAS 1500092-09-0) is a stable isotope-labeled analog of the non-essential amino acid L-alanine, incorporating uniform 13C substitution at all three carbon positions, 15N substitution at the amino nitrogen, and four deuterium atoms [1]. This multilabeled compound carries a net mass shift of M+8 relative to unlabeled alanine, positioning it as a high-purity internal standard for LC-MS/MS quantification and a robust tracer for metabolic flux analysis . Its isotopic purity specifications—typically ≥99 atom% 13C, ≥98 atom% 15N, and ≥98 atom% D—directly address procurement requirements for analytical method validation in regulated bioanalytical and proteomics workflows .

Procurement Risks of Substituting L-Alanine-13C3,15N,d4 with Alternative Alanine Tracers


Generic substitution of L-Alanine-13C3,15N,d4 with lighter alanine tracers (e.g., L-Alanine-13C3, L-Alanine-15N, or L-Alanine-2,3,3,3-d4) is analytically unsound in workflows requiring definitive spectral resolution. While M+3 or M+4 isotopologues may suffice for single-element tracing, they cannot resolve co-eluting isobaric interferences from endogenous alanine isotopologues (e.g., M+2 from natural abundance 13C) or chemically similar amino acids in complex matrices [1]. The unique M+8 signature of L-Alanine-13C3,15N,d4—achieved only through concurrent 13C, 15N, and deuterium incorporation—provides baseline separation from all endogenous alanine species in MS1 spectra and eliminates cross-talk in MRM transitions, a critical requirement for absolute quantification in FDA/EMA-regulated bioanalysis [2].

Quantitative Differentiation Evidence for L-Alanine-13C3,15N,d4 Versus Comparator Isotopologues


Mass Shift Comparison: M+8 of L-Alanine-13C3,15N,d4 Versus Sigma-Aldrich Alternative Alanine Tracers

L-Alanine-13C3,15N,d4 generates a net mass shift of M+8 relative to unlabeled L-alanine, substantially exceeding the mass shifts of single- or dual-element labeled comparator compounds available from the same supplier . This M+8 value derives from simultaneous labeling with 13C3 (M+3), 15N (M+1), and D4 (M+4) across all heavy atom positions, achieving maximum isotopic spacing from the endogenous M0 peak [1].

Mass Spectrometry Internal Standard Isotope Dilution

Isotopic Purity Specifications: Vendor Comparison for L-Alanine-13C3,15N,d4

Vendor technical data sheets report isotopic purity specifications for L-Alanine-13C3,15N,d4 at 99 atom% 13C, 98 atom% 15N, and 98 atom% D . This triple-isotope enrichment profile is distinct from comparator products such as L-Alanine-13C3 (99 atom% 13C only) and L-Alanine-13C3,15N (99 atom% 13C, 98 atom% 15N, no deuterium), which lack the deuterium component required for complete H/D exchange studies or multi-nuclear NMR applications .

Stable Isotope Purity Procurement Specification

Analytical Performance as Internal Standard: L-Alanine-13C3,15N in LC-MS/MS Absolute Quantification

A published LC-MS/MS method for absolute quantification of soybean lectin employed an isotopically labeled peptide containing an alanine residue with 13C3,15N substitution as the internal standard [1]. The method achieved a detection limit of 0.27 ng/mL for the synthetic reference peptide, with a linear dynamic range of 3.2-1000 ng/mL (r² > 0.997) . The use of 13C3,15N-Ala within the tryptic peptide TTSWDLANNK enabled normalization of ion suppression and recovery variation across sample matrices, yielding intra-day precision (% CV) <9% and spike recoveries of 80.9%-108.7% [2].

LC-MS/MS Quantitative Proteomics Internal Standard

Vendor Purity Grade Comparison: Chemical Purity of L-Alanine-13C3,15N,d4 Across Suppliers

Chemical purity specifications for L-Alanine-13C3,15N,d4 range from 95% (CP grade) to 98% across major isotope suppliers . Sigma-Aldrich/Merck Millipore specifies 95% (CP) chemical purity, while ChemScene and Eurisotop (Cambridge Isotope Laboratories distribution) report 98% chemical purity [1]. BOC Sciences reports 95% purity by HPLC .

Chemical Purity Vendor Qualification Procurement

Validated Application Scenarios for L-Alanine-13C3,15N,d4 Procurement


Absolute Quantification of Amino Acid-Containing Analytes by Isotope Dilution LC-MS/MS

L-Alanine-13C3,15N,d4 (or its 13C3,15N peptide-incorporated form) serves as an internal standard for precise absolute quantification of alanine-containing peptides and proteins in complex biological and food matrices. A validated LC-MS/MS method for soybean lectin quantification used a 13C3,15N-Ala-containing synthetic peptide as the internal standard, achieving an LOD of 0.27 ng/mL for the reference peptide and a linear range of 3.2-1000 ng/mL (r² > 0.997) with intra-day precision <9% CV and recovery of 80.9%-108.7% [1]. The M+8 mass shift of the fully labeled d4 variant provides additional spectral clearance from endogenous alanine isotopologues, further enhancing signal-to-noise in matrices with high alanine abundance such as plasma, cerebrospinal fluid, or microbial fermentation broths .

Multi-Nuclear Stable Isotope-Resolved Metabolomics (SIRM) for Flux Analysis

The concurrent 13C, 15N, and 2H (deuterium) labeling of L-Alanine-13C3,15N,d4 enables simultaneous tracking of carbon backbone rearrangements, nitrogen transamination fluxes, and hydrogen/deuterium exchange in central carbon and nitrogen metabolism. This multilabeled tracer is particularly suited for SIRM studies in cancer metabolism and microbial physiology, where alanine serves as a key node linking glycolysis (via pyruvate), the TCA cycle, and amino acid biosynthesis [1]. Protocols from Cambridge Isotope Laboratories specify 13C3-labeled alanine (CLM-2184-H) for stable isotope tracer metabolomics, and the d4 analog extends this capability to deuterium tracing without requiring separate D2O incubation experiments .

Biomolecular NMR Spectroscopy for Protein Structure and Dynamics

The deuterium labeling of L-Alanine-13C3,15N,d4 (four deuterium atoms at the α- and β-positions) reduces 1H-1H dipolar relaxation and scalar coupling pathways, yielding sharper resonance linewidths and improved sensitivity in heteronuclear NMR experiments [1]. Sigma-Aldrich explicitly classifies this compound as 'bio NMR: suitable' . This deuterated, uniformly 13C/15N-labeled alanine is optimal for TROSY-based triple-resonance experiments on large proteins (>30 kDa) and for methyl-TROSY studies of alanine methyl groups, where complete deuteration of the alanine moiety minimizes spin diffusion and enables accurate measurement of side-chain dynamics [1].

Pharmacokinetic and ADME Studies Requiring Stable Isotope-Labeled Tracers

Stable heavy isotopes of hydrogen, carbon, and nitrogen have been incorporated into drug molecules largely as tracers for quantitation during the drug development process [1]. L-Alanine-13C3,15N,d4 supports isotope dilution mass spectrometry assays for alanine-containing drug candidates and prodrugs in plasma, tissue homogenates, and microsomal incubation matrices. The compound's solid physical form and room-temperature shipping compatibility (per ChemScene and MedChemExpress specifications) reduce logistical complexity in multi-site clinical trial bioanalysis . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs, making the d4-labeled alanine a relevant tracer for evaluating alanine-conjugated prodrug hydrolysis rates and transporter-mediated disposition [1].

Technical Documentation Hub

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